molecular formula C12H18ClN B13218303 (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine

(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine

Cat. No.: B13218303
M. Wt: 211.73 g/mol
InChI Key: YUFINJDSWJRSEH-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a 1-(4-chlorophenyl)ethylamine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine typically involves the reaction of 4-chloroacetophenone with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it can bind to receptors in the nervous system, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(4-bromophenyl)ethyl]amine
  • (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
  • (Butan-2-yl)[1-(4-methylphenyl)ethyl]amine

Uniqueness

(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18ClN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3

InChI Key

YUFINJDSWJRSEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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